molecular formula C20H19BrN4O3S B2944407 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 477872-21-2

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2944407
CAS No.: 477872-21-2
M. Wt: 475.36
InChI Key: XDHOUZWMEHWOKE-UHFFFAOYSA-N
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Description

5-{4-[(4-Bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a central pyridazinone core substituted with a phenyl group at position 6 and a piperazino-sulfonyl-4-bromophenyl moiety at position 5. The sulfonyl bridge links the piperazine ring to the 4-bromophenyl group, imparting distinct electronic and steric properties to the molecule.

Structurally, the bromine atom on the phenyl ring enhances lipophilicity and may influence receptor binding compared to chlorine or fluorine analogs. Pyridazinones are known for diverse pharmacological activities, including cardiotonic, analgesic, and anti-inflammatory effects, as seen in related compounds like emorfazone and levosimendan analogs .

Properties

IUPAC Name

4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOUZWMEHWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363438
Record name 1R-1061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-95-7
Record name 1R-1061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, a compound belonging to the pyridazinone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
  • Molecular Formula : C20_{20}H19_{19}BrN4_{4}O3_{3}S
  • Molecular Weight : 475.36 g/mol
  • CAS Number : 4698-95-7

The compound features a sulfonamide group and a piperazine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the chemical structure can enhance their efficacy against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Pyridazinones, including this compound, have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These actions reduce the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases. In particular, derivatives with specific substitutions at the 2-position have shown to possess enhanced anti-inflammatory effects without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Activity

The analgesic potential of this compound has been evaluated in various studies. It has been found to exhibit potent analgesic activity comparable to traditional analgesics like Emorfazone. The mechanism involves dual inhibition of COX and LOX pathways, which are crucial in pain signaling .

Antiplatelet Activity

This compound has also been studied for its antiplatelet effects. Modifications at the 5-position of the pyridazinone ring have been shown to influence platelet aggregation significantly. Certain derivatives have been identified as effective inhibitors of ADP-induced platelet aggregation, suggesting their potential use in managing thrombotic disorders .

Case Studies and Research Findings

StudyFindings
Abida et al. (2019)Demonstrated that pyridazinone derivatives exhibit a wide range of biological activities including antimicrobial and anti-inflammatory effects .
PMC7698448 (2020)Investigated the cytotoxic effects of various pyridazinones on L929 cells, highlighting their potential as therapeutic agents with low toxicity profiles .
Pharmacological Study (2002)Confirmed that structural modifications at the 5-position influence antiplatelet activity and mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs differ in substituents on the phenyl ring, piperazine linker, or pyridazinone core. Key comparisons include:

Halogenated Aryl Groups

  • 5-[4-(2,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-6-phenyl-3(2H)-pyridazinone (CAS 477863-54-0): Replaces the 4-bromophenyl group with a 2,4-dichlorophenyl moiety. Molecular formula: C₂₀H₁₈Cl₂N₄O₃S (MW 465.35) vs. the brominated analog’s estimated MW ~487.3. Dichlorination increases electronegativity but reduces steric bulk compared to bromine .
  • 4-(4-Bromophenyl)-2-(4-chlorophenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (10d): Features a pyrrolidinylcarbonyl group at position 5 and a 4-chlorophenyl substituent. IR C=O stretch at 1712 cm⁻¹, indicating distinct electronic environments compared to sulfonyl-linked analogs .

Piperazine Modifications

  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: Substitutes the sulfonyl-4-bromophenyl group with a 2-fluorophenylpiperazine. Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity vs. bromine .

Core Pyridazinone Derivatives

  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): Lacks the piperazino-sulfonyl-aryl moiety but shares the pyridazinone core. Clinically used for pain/inflammation; lower potency compared to newer derivatives .
  • Cardiotonic Pyridazinones (e.g., Compound 22 in ): Feature dihydropyridazinone cores with benzamide substituents. Exhibit activities comparable to levosimendan, suggesting the pyridazinone scaffold’s versatility in cardiovascular applications .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₂₀H₁₈BrN₄O₃S* ~487.3 4-Bromophenyl-sulfonyl-piperazino Potential FPR ligand
5-[4-(2,4-Dichlorophenyl)sulfonyl] analog C₂₀H₁₈Cl₂N₄O₃S 465.35 2,4-Dichlorophenyl-sulfonyl-piperazino Not reported; structural analog
Emorfazone C₁₁H₁₅N₃O₃ 237.25 Morpholino, ethoxy Analgesic/anti-inflammatory
Compound 10d () C₂₃H₂₀BrClN₂O₂ 487.8 Pyrrolidinylcarbonyl, 4-chlorophenyl Spectral data reported

*Estimated based on bromine substitution.

Spectral and Analytical Data

  • IR Spectroscopy: Target Compound: Expected C=O stretch near 1680–1700 cm⁻¹ (pyridazinone carbonyl). Compound 10d: C=O at 1712 cm⁻¹ (pyrrolidinylcarbonyl) and 1622 cm⁻¹ (pyridazinone) .
  • NMR :
    • 4-Bromophenyl protons resonate as a doublet near δ 7.6–7.8 ppm (aromatic H), distinct from dichloro or trifluoromethyl analogs (δ 7.4–7.9 ppm) .

Research Findings

  • Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance receptor binding affinity in FPR ligands compared to chlorine or fluorine .
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups improve metabolic stability over carbonyl linkers, as seen in prolonged half-life studies of sulfonamide-containing drugs .

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